molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035006-80-3

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2437585
CAS No.: 2035006-80-3
M. Wt: 327.76
InChI Key: BKDYXCBHSJGNMA-JXMROGBWSA-N
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Description

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bifuran moiety and a chlorophenyl group

Mechanism of Action

Target of Action

The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.

Biochemical Pathways

Bifuran compounds are known to be involved in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield . This method allows for precise control over reaction parameters such as temperature, residence time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Bifuran-based diones.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is unique due to its combination of bifuran and chlorophenyl moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound classified as an acrylamide derivative. Its unique structure, featuring a bifuran moiety and a chlorophenyl group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H14_{14}ClNO3_3
  • Molecular Weight : 327.8 g/mol
  • CAS Number : 2035006-80-3

The biological activity of this compound is primarily linked to its interactions with various biological targets. Acrylamide derivatives are known to influence several biochemical pathways, including those involved in inflammation and microbial resistance. The specific mechanisms for this compound remain under investigation, but preliminary studies suggest that it may exhibit both antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acrylamide derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains.

In Vitro Studies

In vitro tests have shown that certain acrylamide derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 75 µg/mL to 150 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli<125
Related Acrylamide DerivativeStaphylococcus aureus75
Another AcrylamidePseudomonas aeruginosa150

Case Studies and Research Findings

Research has indicated that the presence of halogen substituents in similar compounds enhances their bioactivity. For instance, studies on pyrrolidine derivatives have shown that halogenated groups significantly increase antibacterial efficacy . Similarly, the chlorophenyl group in this compound may contribute to its biological activity through enhanced interaction with microbial targets.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound is being investigated for various therapeutic applications:

  • Antimicrobial Agents : Its demonstrated antibacterial properties suggest potential use in developing new antibiotics.
  • Anti-inflammatory Drugs : The anti-inflammatory potential of acrylamide derivatives can be explored for treating conditions such as arthritis or other inflammatory diseases.
  • Cancer Research : The compound's mechanism may also be relevant in cancer research, particularly in targeting specific pathways involved in tumor growth and metastasis .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYXCBHSJGNMA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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